(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Overview
Description
The compound seems to be a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction. They are commonly found in many natural products and pharmaceuticals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is typically characterized by two or more cyclic structures sharing a single atom . This unique structure can lead to interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For spirocyclic compounds, these properties can be influenced by factors such as the size and nature of the rings, the type of atoms in the spiro junction, and the presence of functional groups .Scientific Research Applications
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Biotechnological Applications
- Summary of Application : The compound is related to alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily . ADHs catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
- Methods of Application : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- Results or Outcomes : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .
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Crystallography and Spectral Studies
- Summary of Application : The compound has been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .
- Methods of Application : The compound was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . Two oxaspirocyclic compounds were prepared by adding 2-methylbenzenamine and 3-methylbenzenamine into the ethanol solution .
- Results or Outcomes : Two new crystal structures were determined by single-crystal X-ray diffraction . The fluorescence spectra of two spiro derivatives were also studied, which exhibit purplish red emission and reddish purple emission, respectively .
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Optical Applications
- Summary of Application : The compound has been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .
- Methods of Application : The compound was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . Two oxaspirocyclic compounds were prepared by adding 2-methylbenzenamine and 3-methylbenzenamine into the ethanol solution .
- Results or Outcomes : The fluorescence spectra of two spiro derivatives were studied, which exhibit purplish red emission and reddish purple emission, respectively .
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Pharmaceutical Industry
- Summary of Application : Spiro[4,5]decanes and polycyclic natural products containing the spiro[4,5]decane moiety possessing useful biological properties are important resources in medicinal chemistry and the pharmaceutical industry .
- Methods of Application : The Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4,5]decane skeletons .
- Results or Outcomes : The products featuring a simple operation procedure, mild reaction conditions, and good functional group tolerance .
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Chemical Synthesis
- Summary of Application : The compound has been used in the Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes to construct a series of products containing spiro[4,5]decane skeletons .
- Methods of Application : The combination of experimental and computational studies reveals a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle involving tandem oxidative cyclometallation/reductive elimination/selective oxidative addition/selective reductive elimination/reductive elimination steps .
- Results or Outcomes : A pentavalent spiro-rhodium intermediate is identified as the key intermediate in this dimerization reaction upon DFT calculation .
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Natural Products Synthesis
- Summary of Application : Spiro[4,5]decanes and polycyclic natural products containing the spiro[4,5]decane moiety possessing useful biological properties are important resources in medicinal chemistry and the pharmaceutical industry .
- Methods of Application : More and more natural products containing the spiro[4,5]decane skeleton with biological activity have been isolated and synthesized by organic chemists .
- Results or Outcomes : For example, hinesol may represent a novel medicinal drug having indications in the treatment of leukemia . Sequosempervirin A isolated from Sequoia sempervirens is also expected to exhibit useful biological activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHWJFPMQSLMO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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